molecular formula C15H22O3 B14656706 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol CAS No. 53712-99-5

2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol

Cat. No.: B14656706
CAS No.: 53712-99-5
M. Wt: 250.33 g/mol
InChI Key: TWPCJMOQTUTRRS-UHFFFAOYSA-N
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Description

2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound known for its antioxidant properties. It is structurally related to tocopherols, which are a class of organic chemical compounds, many of which have vitamin E activity. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the alkylation of 2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: It can be reduced to form various hydroquinone derivatives.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of tocopherylquinone and other oxidized derivatives.

    Reduction: Formation of tocopherylhydroquinone.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is widely used in scientific research due to its antioxidant properties. It is used in:

    Chemistry: As a model compound for studying antioxidant mechanisms and reactions.

    Biology: In cell culture studies to investigate its protective effects against oxidative stress.

    Medicine: As a potential therapeutic agent for diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: In the formulation of cosmetics and skincare products due to its antioxidant properties.

Mechanism of Action

The antioxidant activity of 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound can interact with various molecular targets, including lipid membranes and proteins, protecting them from oxidative damage. The pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.

Comparison with Similar Compounds

Similar Compounds

    Alpha-tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant properties.

    Gamma-tocopherol: Another form of vitamin E with unique antioxidant properties.

    Delta-tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.

Uniqueness

2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other tocopherols. This structural difference can lead to variations in its antioxidant activity and its interactions with biological membranes and proteins.

Properties

CAS No.

53712-99-5

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2-ethoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C15H22O3/c1-6-17-15(5)8-7-12-11(4)13(16)9(2)10(3)14(12)18-15/h16H,6-8H2,1-5H3

InChI Key

TWPCJMOQTUTRRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC2=C(O1)C(=C(C(=C2C)O)C)C)C

Origin of Product

United States

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